Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias. It has also been found to have interactions with serotonergic systems, which has implications for its use in various psychiatric and neurological disorders. The compound 5-Hydroxy Propranolol Hydrochloride is a metabolite of propranolol, which has been the subject of research due to its potential pharmacological effects and its role in the metabolism of propranolol.
Propranolol's interaction with serotonergic systems has implications for its use in psychiatric conditions. It has been reported to inhibit the behavioral responses of rats to increased 5-HT in the central nervous system, which may be relevant to its beneficial effects reported in the treatment of psychoses, particularly schizophrenia5. The antagonism of 5-HT1A receptor-mediated modulation of adenylate cyclase activity by propranolol isomers also suggests a potential role in modulating mood and anxiety disorders6.
In cardiovascular research, the synthesis of ring-hydroxylated propranolol isomers, including 5-Hydroxy Propranolol, has been explored to understand the effect of hydroxyl position on biological activity. These metabolites exhibit varying degrees of beta blockade and vasodilation, which are important for the therapeutic effects of propranolol in cardiovascular diseases7.
Chronic administration of propranolol has been shown to affect acetylcholinesterase activity and 5-HT levels in the rat brain, which may have implications for neurological conditions where these systems are implicated8.
The selective synthesis of 5'-hydroxypropranolol, a human drug metabolite of propranolol, is of interest in the pharmaceutical industry for evaluating the toxicity and activity of metabolites. An evolved self-sufficient peroxygenase has been engineered for the efficient and selective synthesis of this metabolite, which could facilitate the production of propranolol metabolites for further study9.
5-Hydroxy Propranolol Hydrochloride is derived from the metabolism of Propranolol in the human body. It is classified under beta-adrenergic blockers, which function by inhibiting the action of catecholamines on beta-adrenergic receptors. This compound has been studied for its potential therapeutic effects and its role in drug metabolism.
The synthesis of 5-Hydroxy Propranolol Hydrochloride can be achieved through various methods, primarily focusing on biocatalytic processes. A notable method involves using engineered unspecific peroxygenase (UPO) enzymes to facilitate regioselective hydroxylation of Propranolol.
5-Hydroxy Propranolol Hydrochloride has a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity.
The structural representation includes:
5-Hydroxy Propranolol undergoes various chemical reactions in biological systems, primarily involving glucuronidation and sulfation.
The mechanism of action for 5-Hydroxy Propranolol Hydrochloride is closely related to that of Propranolol itself.
Research indicates that while 5-Hydroxy Propranolol retains some beta-blocking activity, its efficacy may differ based on receptor subtype interactions and metabolic pathways .
5-Hydroxy Propranolol Hydrochloride exhibits several important physical and chemical properties:
The applications of 5-Hydroxy Propranolol Hydrochloride extend beyond its role as a metabolite; it has implications in both clinical settings and research:
5-Hydroxy Propranolol Hydrochloride possesses the systematic IUPAC name: 5-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol hydrochloride. Its molecular formula is C₁₆H₂₂ClNO₃, with a molecular weight of 311.80 g/mol [1] [2] [6]. The compound features a naphthalene ring substituted with a hydroxy group at the 5-position and an O-linked side chain consisting of a secondary alcohol and an isopropylamino group. The hydrochloride salt form enhances the compound’s stability and water solubility. Key structural identifiers are summarized below:
Table 1: Structural Identification of 5-Hydroxy Propranolol Hydrochloride
Property | Value |
---|---|
CAS Number | 62117-35-5 |
Molecular Formula | C₁₆H₂₂ClNO₃ |
Molecular Weight | 311.804 g/mol |
Exact Mass | 311.129 g/mol |
IUPAC Name | 5-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol; hydrochloride |
SMILES Notation | Cl.CC(C)NCC(O)COc1cccc2c(O)cccc12 |
InChI Key | InChI=1S/C16H21NO3.ClH/c1-11(2)17-9-12(18)10-20-16-8-4-5-13-14(16)6-3-7-15(13)19;/h3-8,11-12,17-19H,9-10H2,1-2H3;1H |
The hydrochloride salt form exhibits a melting point of 174-178°C [6]. While comprehensive solubility data is limited in the available literature, its ionic nature suggests moderate to high water solubility, typical of hydrochloride salts of amine-containing pharmaceuticals. The compound’s pKa values can be extrapolated from propranolol’s known ionization constants: the secondary amine (pKa ~9.5) protonates in physiological environments, while the aromatic hydroxyl group (pKa ~10.1) remains largely unionized [9].
Stability considerations necessitate storage at -20°C to prevent degradation [5] [10]. The presence of both aliphatic and phenolic hydroxy groups renders it susceptible to phase II metabolism, particularly glucuronidation via uridine 5’-diphospho-glucuronosyltransferases (UGTs) such as UGT1A1, UGT1A3, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2A1, and UGT2A2 [4]. Mass spectrometry analysis confirms glucuronide formation via a characteristic neutral loss of 176.0324 Da corresponding to glucuronic acid cleavage [4].
Structurally, 5-Hydroxy Propranolol differs from propranolol solely by the addition of a hydroxy group at the 5-position of the naphthalene ring. This modification increases molecular polarity compared to propranolol, reducing log P from approximately 3.48 (propranolol) to an estimated 2.5-3.0 for the metabolite [9]. Consequently, this metabolite exhibits a higher renal clearance potential than the parent drug.
Among propranolol’s hydroxylated metabolites, 4-hydroxypropranolol is the predominant and most pharmacologically active isomer, demonstrating beta-blocking potency comparable to propranolol itself [7] [9]. In contrast, 5-hydroxypropranolol exhibits reduced beta-blocking activity relative to both propranolol and 4-hydroxypropranolol. The activity of 7-hydroxypropranolol remains pharmacologically uncharacterized [4] [9]. A key metabolic distinction lies in their formation pathways: while CYP2D6 primarily generates 4-hydroxypropranolol during initial oral dosing, 5-hydroxypropranolol formation involves other CYP isoforms, though specific attribution requires further research [7] [9].
Table 2: Comparative Analysis of Propranolol and Key Hydroxylated Metabolites
Property | Propranolol | 4-Hydroxypropranolol | 5-Hydroxypropranolol | 7-Hydroxypropranolol |
---|---|---|---|---|
Hydroxylation Position | None | 4-position | 5-position | 7-position |
Molecular Formula | C₁₆H₂₁NO₂ | C₁₆H₂₁NO₃ | C₁₆H₂₁NO₃ | C₁₆H₂₁NO₃ |
Beta-Blocking Activity | High (Reference) | Equipotent to parent | Moderate | Unknown |
Major Metabolic Pathway | N/A | CYP2D6 | Multiple CYPs (Specifics unclear) | CYP2D6 |
Glucuronidation UGTs | Side-chain conjugation | UGT1A7,1A8,1A9,2A1 | UGT1A1,1A3,1A7,1A8,1A9,1A10,2A1,2A2 | UGT1A6 + shared UGTs with 5-OHP |
Presence in Plasma | Chronic therapy | High (initial oral dose) | Detected | Detected |
Unlike propranolol, which undergoes significant first-pass metabolism and saturable hepatic clearance, 5-Hydroxy Propranolol is formed in vivo and is not administered therapeutically. Its plasma concentrations are considerably lower than those of the parent drug or 4-hydroxypropranolol, particularly beyond 6 hours post-dosing [4] [9]. The metabolite’s glucuronidation exhibits complex regioselectivity, with evidence suggesting potential conjugation at both the aromatic (phenolic) and aliphatic hydroxy groups during in vitro studies. However, physiological data from human urine indicates aromatic-linked glucuronidation predominates in vivo [4]. This metabolic pathway contributes significantly to the overall elimination of propranolol and its bioactive metabolites from the systemic circulation.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3